molecular formula C18H12Cl2N2O2 B1617120 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide CAS No. 84282-10-0

2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide

Cat. No.: B1617120
CAS No.: 84282-10-0
M. Wt: 359.2 g/mol
InChI Key: DHOBCUSQSGBXCT-UHFFFAOYSA-N
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Description

2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring bonded to a hydrazide group, which is further substituted with a 2,4-dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dichlorobenzoyl chloride+1-Naphthohydrazide2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide+HCl\text{2,4-Dichlorobenzoyl chloride} + \text{1-Naphthohydrazide} \rightarrow \text{2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide} + \text{HCl} 2,4-Dichlorobenzoyl chloride+1-Naphthohydrazide→2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atoms in the 2,4-dichlorobenzoyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoyl hydrazides.

Scientific Research Applications

2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide.

    1-Naphthohydrazide: Another precursor used in the synthesis.

    2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzoyl moiety but differs in its functional group.

Uniqueness

2’-(2,4-Dichlorobenzoyl)-1-naphthohydrazide is unique due to its specific structure, which combines the properties of both the naphthalene ring and the 2,4-dichlorobenzoyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(2,4-dichlorobenzoyl)naphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-8-9-15(16(20)10-12)18(24)22-21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBCUSQSGBXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233228
Record name 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide
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Molecular Weight

359.2 g/mol
Source PubChem
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CAS No.

84282-10-0
Record name 1-Naphthalenecarboxylic acid, 2-(2,4-dichlorobenzoyl)hydrazide
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Record name 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide
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Record name 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide
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Record name 2'-(2,4-dichlorobenzoyl)-1-naphthohydrazide
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Record name 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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